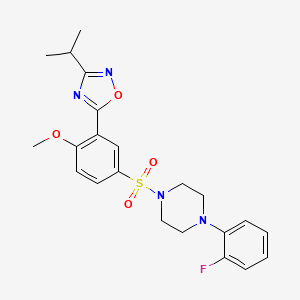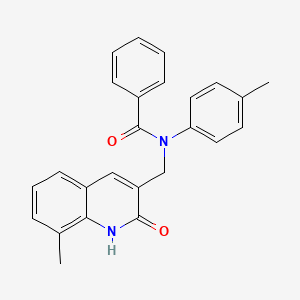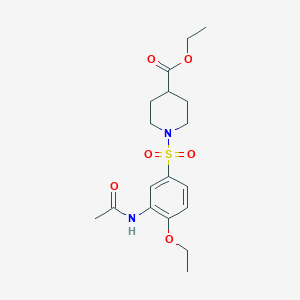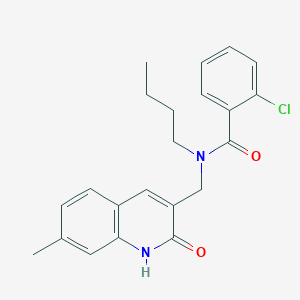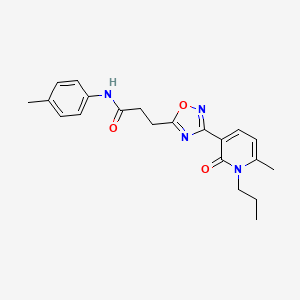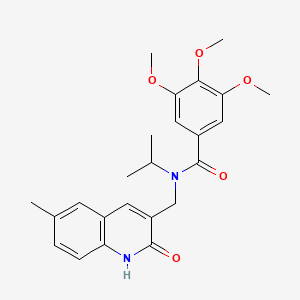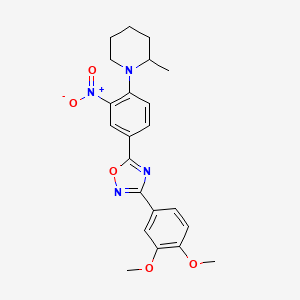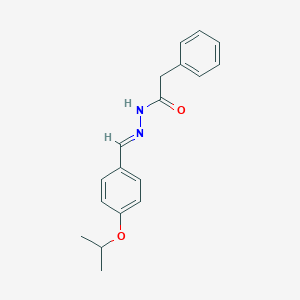
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. MPAA is a hydrazide derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cells. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This leads to the inhibition of cell growth and division, which is why N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has potential applications in cancer research.
Biochemical and Physiological Effects:
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to induce apoptosis, or programmed cell death. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells. In addition, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in lab experiments is its potential to inhibit the growth of cancer cells, making it a useful tool in cancer research. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the study of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide. One area of research is the development of new compounds based on the structure of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide that may have improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide, which may lead to the development of new drugs that target protein synthesis in cells. Finally, the potential applications of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in the treatment of neurodegenerative disorders and as a new class of antibiotics warrant further investigation.
合成方法
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can be synthesized through a number of methods, including the reaction of 2-phenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-phenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of acetic acid and acetic anhydride. The yield of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can vary depending on the method used, with the highest yield reported to be 72%.
科学研究应用
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of study is cancer research, where N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-phenyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-17-10-8-16(9-11-17)13-19-20-18(21)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAWAIRGONAIAJ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


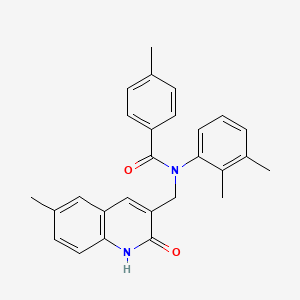
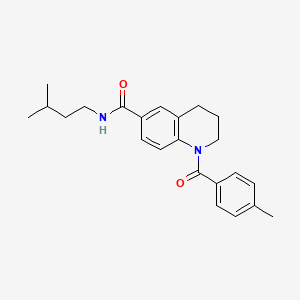
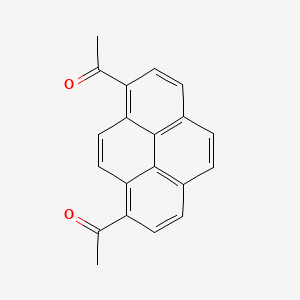
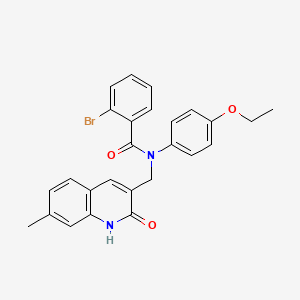
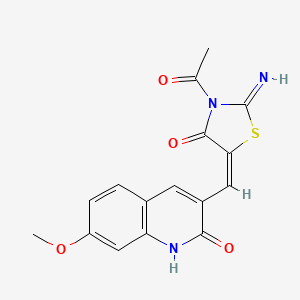
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
